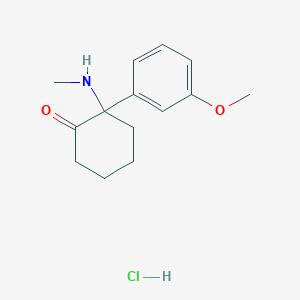
TOS-GLY-PRO-LYS-AMC ACOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tos-Gly-Pro-Lys-AMC is a synthetic peptide substrate used primarily in biochemical research. It is composed of four amino acids: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), with a 7-amino-4-methylcoumarin (AMC) group attached at the C-terminus. This compound is widely used in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent signal upon enzymatic cleavage .
科学研究应用
Tos-Gly-Pro-Lys-AMC has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Tos-Gly-Pro-Lys-AMC is known to interact with tryptase, a type of serine protease . It has been shown to have trypsin-like activity with a strong preference for Arg over Lys in the P1 position . The serpins 2-antiplasmin and anti-thrombin were able to inhibit hK5 with an inhibition constant (k 2/Ki) of 1.0 10 2 and 4.2 10 4 M 1 min 1, respectively .
Molecular Mechanism
Tos-Gly-Pro-Lys-AMC exerts its effects at the molecular level through its interactions with enzymes such as tryptase . It serves as a substrate for these enzymes, participating in biochemical reactions that lead to the generation of a fluorescent signal . This signal can then be detected and measured, providing a means of assessing enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (AMC) to a solid resin. Subsequent amino acids (Lys, Pro, Gly, and Tos) are added sequentially through condensation reactions. Each amino acid addition is followed by deprotection steps to remove protecting groups that prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Lys-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the integrity of the final product .
化学反应分析
Types of Reactions
Tos-Gly-Pro-Lys-AMC primarily undergoes enzymatic cleavage reactions. When exposed to specific proteolytic enzymes, the amide bond between the lysine and AMC is cleaved, releasing the fluorescent AMC group .
Common Reagents and Conditions
Common reagents used in these reactions include various serine proteases, such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Tos-Gly-Pro-Lys-AMC is the free AMC group, which emits fluorescence upon excitation. This fluorescence can be quantitatively measured to assess the activity of the proteolytic enzyme .
作用机制
The mechanism of action of Tos-Gly-Pro-Lys-AMC involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the amide bond between lysine and AMC. This reaction releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative analysis .
相似化合物的比较
Similar Compounds
Tos-Gly-Pro-Arg-AMC: Similar in structure but contains arginine instead of lysine.
Z-Val-Leu-Lys-AMC: Another fluorogenic peptide substrate with different amino acid composition, used for studying cysteine proteases.
Uniqueness
Tos-Gly-Pro-Lys-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain serine proteases. Its ability to release a fluorescent signal upon cleavage provides a convenient and sensitive method for monitoring enzyme activity in real-time .
属性
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHHFBQLLZEME-DQEYMECFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
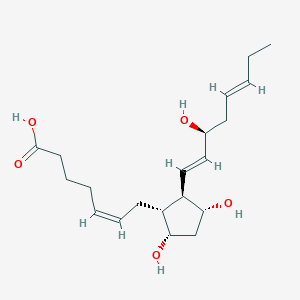
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
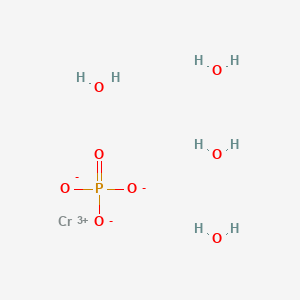
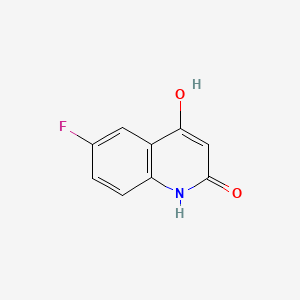
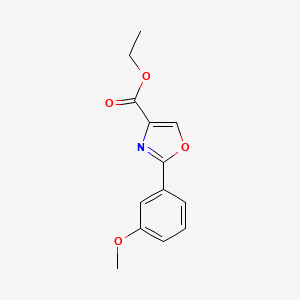
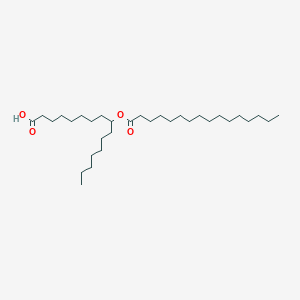
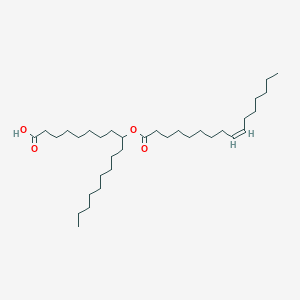
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)
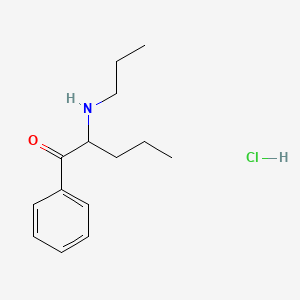
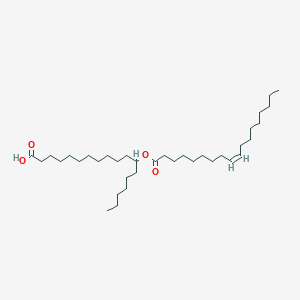
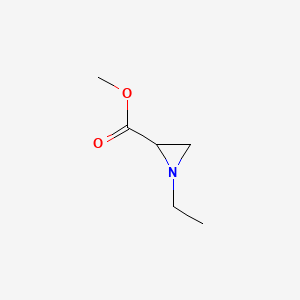
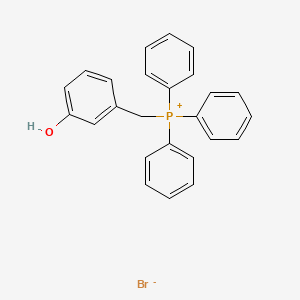
![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)
